molecular formula C24H20ClFN2 B10919604 4-chloro-1-(2-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

4-chloro-1-(2-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10919604
M. Wt: 390.9 g/mol
InChI Key: OFAFDBLBWSAGPA-UHFFFAOYSA-N
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Description

4-chloro-1-(2-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction between a fluorobenzyl halide and the pyrazole intermediate.

    Addition of the methylphenyl groups: This can be accomplished through Friedel-Crafts alkylation using methylphenyl halides and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorobenzyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-1-(2-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(2-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole stands out due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity, binding affinity, and overall biological activity. This unique structure may confer advantages in certain applications, such as increased selectivity or potency.

Properties

Molecular Formula

C24H20ClFN2

Molecular Weight

390.9 g/mol

IUPAC Name

4-chloro-1-[(2-fluorophenyl)methyl]-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C24H20ClFN2/c1-16-7-5-10-18(13-16)23-22(25)24(19-11-6-8-17(2)14-19)28(27-23)15-20-9-3-4-12-21(20)26/h3-14H,15H2,1-2H3

InChI Key

OFAFDBLBWSAGPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC=CC=C3F)C4=CC=CC(=C4)C)Cl

Origin of Product

United States

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